molecular formula C17H20FN5O B2522826 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea CAS No. 1396864-58-6

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea

Cat. No.: B2522826
CAS No.: 1396864-58-6
M. Wt: 329.379
InChI Key: WFZOBWMUEBUFKB-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is a synthetic organic compound that belongs to the class of urea derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea typically involves the reaction of 4-fluorobenzylamine with 6-(piperidin-1-yl)pyrimidine-4-carboxylic acid, followed by the formation of the urea linkage. The reaction conditions may include the use of coupling agents such as carbodiimides and solvents like dichloromethane or dimethylformamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions could involve agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the fluorobenzyl or pyrimidinyl moieties.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea: Similar structure with a chlorine atom instead of fluorine.

    1-(4-Methylbenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea: Similar structure with a methyl group instead of fluorine.

Uniqueness

1-(4-Fluorobenzyl)-3-(6-(piperidin-1-yl)pyrimidin-4-yl)urea is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity, biological activity, and pharmacokinetic properties compared to its analogs.

For precise and detailed information, consulting specific scientific literature and databases is recommended

Properties

IUPAC Name

1-[(4-fluorophenyl)methyl]-3-(6-piperidin-1-ylpyrimidin-4-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FN5O/c18-14-6-4-13(5-7-14)11-19-17(24)22-15-10-16(21-12-20-15)23-8-2-1-3-9-23/h4-7,10,12H,1-3,8-9,11H2,(H2,19,20,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFZOBWMUEBUFKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=NC=NC(=C2)NC(=O)NCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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